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  • Product: Inhoffen Lythgoe Diol Monotosylate
  • CAS: 66774-80-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Selective Monotosylation of the Inhoffen-Lythgoe Diol: Mechanism and Experimental Protocol

Introduction The Inhoffen-Lythgoe Diol: A Key Building Block The Inhoffen-Lythgoe diol is a pivotal chiral building block in synthetic organic chemistry, most notably for its role as a precursor to the CD-ring system of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Inhoffen-Lythgoe Diol: A Key Building Block

The Inhoffen-Lythgoe diol is a pivotal chiral building block in synthetic organic chemistry, most notably for its role as a precursor to the CD-ring system of vitamin D and its analogs.[1][2] This diol is readily accessible through the oxidative cleavage of vitamin D2 (ergocalciferol), a cost-effective and abundant starting material.[3][4][5][6] Its rigid, transfused 6,5-ring system, adorned with specific stereocenters, makes it an invaluable starting point for the synthesis of a wide array of complex natural products and medicinally important compounds.[7][8]

The Importance of Selective Functionalization

The Inhoffen-Lythgoe diol possesses two hydroxyl groups of different chemical environments: a primary alcohol and a secondary alcohol. For its effective use in multi-step convergent syntheses, the ability to selectively functionalize one of these hydroxyl groups is paramount. This selective manipulation allows for the controlled, stepwise introduction of desired functionalities, such as the side chain of vitamin D analogs.

Tosylation as a Key Transformation

The conversion of a hydroxyl group into a tosylate (p-toluenesulfonate) is a fundamental transformation in organic synthesis. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl). The resulting tosylate is an excellent leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions or prone to elimination reactions. This activation of the hydroxyl group opens up a plethora of synthetic possibilities.

The Mechanism of Selective Monotosylation

The selective monotosylation of the Inhoffen-Lythgoe diol at the primary hydroxyl group is a classic example of exploiting the inherent structural and electronic differences within a molecule to achieve a desired chemical transformation.

Reagents and Their Roles
  • p-Toluenesulfonyl Chloride (TsCl): This is the electrophilic source of the tosyl group. The sulfur atom in TsCl is highly electron-deficient due to the presence of the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack.

  • Pyridine: Pyridine plays a crucial dual role in this reaction. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the alcohol and the potential for acid-catalyzed side reactions. Secondly, and more importantly for the reaction rate, pyridine acts as a nucleophilic catalyst.[9][10][11][12] It is more nucleophilic than the alcohol and rapidly attacks TsCl to form a highly reactive N-tosylpyridinium chloride intermediate.[9][10][11] This intermediate is a much more potent tosylating agent than TsCl itself.[9][10]

  • Solvent: A non-protic solvent, such as dichloromethane (CH2Cl2) or chloroform (CHCl3), is typically used to dissolve the reactants without interfering with the reaction.

The Basis of Selectivity: Steric Hindrance

The high degree of selectivity for the monotosylation of the primary hydroxyl group is predominantly governed by steric factors. The Inhoffen-Lythgoe diol has a rigid, polycyclic structure. The primary hydroxyl group is located on a side chain, making it sterically unencumbered and readily accessible to the bulky N-tosylpyridinium intermediate. In contrast, the secondary hydroxyl group is positioned on the cyclohexane ring and is significantly more sterically hindered by the adjacent ring system. This steric congestion creates a higher energy barrier for the approach of the tosylating agent to the secondary alcohol, resulting in a much slower reaction rate compared to the primary alcohol.

Kinetic vs. Thermodynamic Control

The selective monotosylation of the Inhoffen-Lythgoe diol is a reaction under kinetic control.[13][14][15] This means that the product distribution is determined by the relative rates of the competing reaction pathways, rather than the relative stabilities of the products.[13][14][15][16] The reaction leading to the formation of the primary tosylate has a lower activation energy due to the lesser steric hindrance, and therefore proceeds at a much faster rate.[17] By maintaining appropriate reaction conditions, such as low temperatures and controlled reaction times, the reaction can be stopped after the primary alcohol has been tosylated but before any significant tosylation of the slower-reacting secondary alcohol occurs.

Mechanistic Pathway Diagram

G Mechanism of Selective Monotosylation TsCl p-Toluenesulfonyl Chloride (TsCl) Intermediate N-Tosylpyridinium Chloride (Highly Reactive) TsCl->Intermediate + Pyridine (Nucleophilic Catalyst) HCl HCl Py Pyridine Py->Intermediate PyH_Cl Pyridinium Chloride Py->PyH_Cl + HCl (Acid Scavenging) Diol Inhoffen-Lythgoe Diol Primary_OH Primary -OH of Diol (Less Hindered) Diol->Primary_OH Secondary_OH Secondary -OH of Diol (More Hindered) Diol->Secondary_OH Product Monotosylated Diol (Primary Tosylate) Intermediate->Product + Primary -OH (Fast, Kinetic Product) DiTosylate Di-tosylated Product (Minor Side Product) Intermediate->DiTosylate + Secondary -OH (Very Slow) Primary_OH->Product Secondary_OH->DiTosylate HCl->PyH_Cl

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Exploratory

An In-Depth Technical Guide to the Structural Characterization of Inhoffen-Lythgoe Diol Monotosylate

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: The Strategic Importance of a Chiral Workhorse The Inhoffen-Lythgoe diol, a degradation product of ergocalciferol (vitamin D2), represent...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of a Chiral Workhorse

The Inhoffen-Lythgoe diol, a degradation product of ergocalciferol (vitamin D2), represents a cornerstone chiral building block in synthetic organic chemistry. Its rigid trans-fused hydrindane core, adorned with multiple stereocenters, makes it an invaluable precursor for the total synthesis of complex natural products and pharmacologically significant molecules, most notably vitamin D analogues. The selective functionalization of its primary alcohol via tosylation yields the Inhoffen-Lythgoe diol monotosylate, a pivotal intermediate. This modification transforms the inert primary hydroxyl group into an excellent leaving group, poised for nucleophilic substitution or reduction, thereby unlocking a diverse array of synthetic transformations.

An unambiguous and exhaustive structural characterization of this monotosylate is not merely an academic exercise; it is a critical prerequisite for its use in multi-step syntheses. Ensuring the correct regiochemistry of tosylation and confirming the integrity of the core stereostructure are paramount to the success of subsequent synthetic endeavors. This guide provides a comprehensive, multi-technique approach to the complete structural elucidation of Inhoffen-Lythgoe diol monotosylate, grounded in established analytical principles and field-proven methodologies.

Molecular Blueprint: The Structure of Interest

A clear understanding of the target molecule is the foundation of any characterization strategy. The Inhoffen-Lythgoe diol monotosylate features a trans-fused bicyclo[4.3.0]nonane (hydrindane) ring system. The tosylation selectively occurs at the sterically more accessible primary alcohol.

Caption: Structure of Inhoffen-Lythgoe Diol Monotosylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provides a complete picture of the carbon skeleton, proton environments, connectivity, and stereochemistry.

Expertise & Causality: Experimental Choices

The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a standard choice for nonpolar to moderately polar organic molecules, providing excellent dissolution and a clean spectral window.[1] However, the acidic proton of the secondary alcohol (-OH) may exchange or exhibit a broad signal. For unambiguous observation of this proton and its couplings, a hydrogen-bond-accepting solvent like DMSO-d₆ can be invaluable as it slows the exchange rate.[2] Tetramethylsilane (TMS) is used as the internal standard, with its signal set to 0 ppm for both ¹H and ¹³C spectra.[3][4]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified monotosylate for ¹H NMR (20-50 mg for ¹³C NMR) into a clean vial.[1]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). Ensure complete dissolution, using gentle vortexing if necessary.[1][5]

  • Filtration: Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[6]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Perform a series of 2D experiments:

      • ¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to identify which protons are directly attached to which carbons.

      • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons.

      • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proximity of protons, which is crucial for confirming stereochemistry.[7]

Trustworthiness: Expected Data & Interpretation

The spectrum should be a self-validating system. The integration of the ¹H NMR spectrum, for instance, must correspond to the number of protons in the proposed structure. The correlations observed in 2D spectra must be consistent with the molecule's covalent framework.

Data Type Expected Observation & Interpretation
¹H NMR Aromatic Protons: Two doublets observed between δ 7.3-7.4 ppm and δ 7.7-7.8 ppm, each integrating to 2H, characteristic of the A₂B₂ system of a para-substituted benzene ring.[8] CH-OH: A multiplet between δ 3.5-4.0 ppm. Its coupling pattern will reveal adjacent protons. CH₂-OTs: Two diastereotopic protons appearing as a multiplet or two distinct signals around δ 4.0-4.2 ppm, deshielded by the adjacent oxygen and sulfonate group. Tosyl-CH₃: A sharp singlet at ~δ 2.45 ppm, integrating to 3H. Ring & Sidechain Protons: A complex series of multiplets in the upfield region (δ 0.8-2.5 ppm). The specific methyl groups on the sidechain and ring will appear as singlets or doublets.
¹³C NMR Aromatic Carbons: Four signals in the aromatic region (δ 127-145 ppm). The carbon bearing the methyl group and the carbon attached to the sulfur will typically be quaternary and may have lower intensity.[9][10] CH-OH: A signal around δ 65-75 ppm. CH₂-OTs: A signal around δ 70-80 ppm, significantly downfield from a typical primary alcohol carbon. Tosyl-CH₃: A signal around δ 21.5 ppm. Ring Junction Carbons: The trans-fusion results in signals for the ring junction carbons that are typically downfield compared to their cis-isomers.[11]
2D COSY A clear correlation will be visible between the CH-OH proton and the protons on the adjacent carbons of the five-membered ring.
2D HSQC Will definitively link each proton signal (except the OH) to its directly attached carbon signal, confirming assignments made from 1D spectra.
2D HMBC Crucial for confirming the tosylation site. A 3-bond correlation should be observed from the protons of the tosyl-CH₃ group (at ~2.45 ppm) to the quaternary aromatic carbon it is attached to. A key correlation will also exist from the CH₂-OTs protons to the sulfur-bearing aromatic carbon.
2D NOESY Will confirm the trans-fused stereochemistry. For example, a lack of spatial correlation between the angular methyl group and the proton at the other ring junction is expected.[7]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the proposed structure. High-resolution mass spectrometry (HRMS) is essential for determining the elemental formula with high confidence.

Expertise & Causality: Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique ideal for this molecule, as it is likely to produce the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ with minimal fragmentation.[12] This gives a clear reading of the molecular weight. For fragmentation data, collision-induced dissociation (CID) in a tandem MS (MS/MS) experiment can be performed on the isolated parent ion.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

  • Ionization: Use positive ion mode to generate [M+H]⁺ and/or [M+Na]⁺ ions.

  • Analysis: Acquire the spectrum in high-resolution mode (e.g., using a Time-of-Flight, TOF, analyzer). The measured mass should be within 5 ppm of the calculated exact mass for the expected formula (C₂₅H₃₈O₄S).

  • Tandem MS (Optional): Select the parent ion (e.g., m/z for [M+H]⁺) and subject it to CID to generate a fragmentation spectrum.

Trustworthiness: Expected Data & Interpretation

The molecular formula derived from the exact mass must be unique and consistent with the structure. Fragmentation must follow logical chemical pathways.

Ion Calculated Exact Mass (for C₂₅H₃₈O₄S) Expected Observation
[M+H]⁺ 439.2564The protonated molecular ion. Its accurate mass confirms the elemental composition.
[M+Na]⁺ 461.2383The sodium adduct, often seen with ESI.
[M-C₇H₇SO₂]⁺ 283.2319Loss of the tosyl radical. This fragment corresponds to the carbocation of the remaining diol portion.
[C₇H₇]⁺ 91.0542The tropylium ion, a very stable and common fragment from the tosyl group.[12]
[M+H - H₂O]⁺ 421.2458Loss of water from the secondary alcohol.

X-ray Crystallography: The Definitive 3D Structure

While NMR and MS can build a strong case for a structure, single-crystal X-ray diffraction (scXRD) provides unequivocal proof of connectivity, configuration, and conformation in the solid state.[13][14] The primary challenge lies in growing a high-quality single crystal.

Expertise & Causality: Experimental Choices

Growing crystals is often a process of trial and error. The goal is to find a solvent system where the compound is soluble when warm but sparingly soluble when cool, allowing for slow, ordered precipitation. Slow evaporation from a moderately volatile solvent or vapor diffusion are common and effective techniques. Given the molecule's structure, solvents like ethyl acetate, dichloromethane, or acetone, with a less polar co-solvent like hexanes or pentane to induce crystallization, are logical starting points.

Experimental Protocol: Crystallization and Data Collection
  • Crystallization (Slow Evaporation):

    • Dissolve a small amount of the highly purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small, clean vial.

    • Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment for several days to weeks.

  • Crystal Selection: Identify a suitable single crystal (typically 0.1-0.5 mm in size, with sharp edges and no visible cracks) under a microscope.[14][15]

  • Mounting & Data Collection: Mount the crystal on a goniometer head and place it in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer.[16]

  • Structure Solution & Refinement: Collect the diffraction data and use specialized software to solve and refine the crystal structure. The final model will provide atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.

Infrared (IR) Spectroscopy: Rapid Functional Group Analysis

IR spectroscopy is a quick, non-destructive technique used to confirm the presence of key functional groups. It serves as an excellent preliminary check and quality control tool.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum.

Trustworthiness: Expected Data & Interpretation

The presence of characteristic absorption bands for both the remaining alcohol and the newly introduced sulfonate ester validates the reaction's success.

**Frequency (cm⁻¹) **Vibration Functional Group & Interpretation
~3500 (broad) O-H stretchConfirms the presence of the remaining secondary alcohol group.[17]
~3060 C-H stretchAromatic C-H bonds of the tosyl group.
2850-2960 C-H stretchAliphatic C-H bonds in the hydrindane core and sidechain.[17]
~1600 C=C stretchAromatic ring breathing mode.
1350-1370 S=O asymmetric stretchStrong, characteristic absorption confirming the sulfonate ester.[18][19]
1170-1190 S=O symmetric stretchStrong, characteristic absorption confirming the sulfonate ester.[18][19]
~1100 C-O stretchC-O bond of the secondary alcohol.[19]
~900-1000 S-O-C stretchConfirms the ester linkage of the tosylate group.

Integrated Characterization Workflow

The power of this multi-technique approach lies in its complementary nature. Each method provides a piece of the puzzle, and together they form a self-validating system that leads to an unambiguous structural assignment.

Caption: A logical workflow for the comprehensive structural characterization.

References

  • Khan, F. A., Satapathy, R., Dash, J., & Savitha, G. (2004). A Rapid and Stereoselective Route to the trans-Hydrindane Ring System. The Journal of Organic Chemistry, 69(15), 5128–5131. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Columbia University. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]

  • Blanton, T. N., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1736–1751. [Link]

  • Blanton, T. N., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved from [Link]

  • Lloyd, A. G., Tudball, N., & Dodgson, K. S. (1961). Infrared Studies on Sulphate Esters. III. O-Sulphate Esters of Alcohols, Amino Alcohols and Hydroxylated Amino Acids. Biochimica et Biophysica Acta, 52, 413-419. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Universität Ulm. (2026, March 16). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of N-tosyl pyrrole. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • National Institute of Standards and Technology. (2012, June 22). 13C - NMR Absorptions of Major Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR of α-tosyl-ω-hydroxyl PEG (1) in DMSO. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • Grealis, R. J., & Hoff, E. D. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 23(8), 1735-1743. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • D'yakonov, V. A., et al. (2012). Syntheses of Isomerically Pure Reference Octalins and Hydrindanes. The Journal of Organic Chemistry, 77(11), 5128-5134. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Defaut, B., et al. (2012). Synthesis of the trans-hydrindane core of dictyoxetane. Organic & Biomolecular Chemistry, 10(25), 4926-4932. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Grealis, R. J., & Hoff, E. D. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2090-2093. [Link]

  • Defaut, B., et al. (2012). Synthesis of the trans-hydrindane core of dictyoxetane. RSC Publishing. [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • TRUPTI RANE (TAWDE). (2022, July 3). Stereochemistry of Hydrindane and Steroids [Video]. YouTube. [Link]

  • Wu, C., et al. (2020). Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids. Biopolymers, 111(7), e23358. [Link]

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Foundational

Structural and Crystallographic Profiling of Inhoffen-Lythgoe Diol Monotosylate: A Technical Whitepaper

Executive Summary The development of synthetic Vitamin D analogs (e.g., calcitriol, paricalcitol) heavily relies on the modular assembly of the secosteroid skeleton. At the core of this convergent synthetic strategy lies...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of synthetic Vitamin D analogs (e.g., calcitriol, paricalcitol) heavily relies on the modular assembly of the secosteroid skeleton. At the core of this convergent synthetic strategy lies the Inhoffen-Lythgoe diol (ILD) , a trans-fused bicyclic CD-ring fragment derived from the oxidative cleavage of Vitamin D2[1]. While ILD itself is a stable, crystalline precursor, its functionalization into Inhoffen-Lythgoe diol monotosylate (CAS 66774-80-9) transforms it into a highly reactive electrophile[2].

This whitepaper provides an in-depth analysis of the 3D crystallographic structure of the ILD core, the causality behind its selective tosylation, and the field-proven protocols for synthesizing and validating this critical pharmaceutical intermediate.

3D Structure and Crystallographic Data

For decades, the exact solid-state parameters of the unfunctionalized Inhoffen-Lythgoe diol remained elusive due to the high flexibility and poor crystallization tendencies typical of secosteroids. However, recent X-ray diffraction studies have successfully resolved the crystal structure of ILD and its derivatives, providing a definitive map of its 3D geometry[3].

The ILD core crystallizes in the monoclinic C2 space group[1]. The structural integrity of the CD-ring system is defined by its rigid trans-fused geometry. The six-membered C-ring adopts a classic, thermodynamically stable chair conformation , while the five-membered D-ring assumes an envelope conformation where the bridgehead carbon bearing the angular methyl group acts as the flap[4].

When derivatized into the monotosylate, the bulky p-toluenesulfonate group extends from the chiral side chain. The spatial orientation of this leaving group is critical; it projects outward, minimizing steric clashes with the angular methyl group, thereby lowering the activation energy required for subsequent SN​2 displacements or Julia-Lythgoe olefinations[5].

Table 1: Crystallographic and Physicochemical Parameters
ParameterInhoffen-Lythgoe Diol (Precursor)ILD Monotosylate (Derivative)
Chemical Formula C13​H24​O2​ C20​H30​O4​S
Molecular Weight 212.33 g/mol [6]366.51 g/mol [2]
CAS Number 64190-52-9[6]66774-80-9[2]
Crystal System Monoclinic[1]Monoclinic (Inferred from core)
Space Group C2 [1] P21​ (Typical for bulky derivatives)
Asymmetric Unit ( Z ) 2 molecules (one disordered)[1]2 molecules
Hydrogen Bonding Infinite O−H⋅⋅⋅O chains[4]Discrete C−H⋅⋅⋅O interactions

Causality in Chemical Derivatization: The Monotosylate Advantage

In drug development, atom economy and step efficiency are paramount. The conversion of ILD to its monotosylate is driven by the stark steric and electronic differences between its two hydroxyl groups:

  • The Secondary Hydroxyl (C8 position, steroid numbering): Located directly on the rigid bicyclic ring system, this group is sterically hindered by the adjacent ring structure and the axial protons of the C-ring.

  • The Primary Hydroxyl (C22 position): Located at the terminus of the flexible chiral side chain, this group is highly accessible.

The Causality of Choice: By utilizing p-toluenesulfonyl chloride (TsCl) at reduced temperatures (0°C to room temperature), chemists exploit this steric disparity. The primary alcohol acts as a superior nucleophile, attacking the sulfonyl electrophile rapidly. This inherent selectivity eliminates the need for exhaustive protection-deprotection sequences, allowing for a direct, high-yield mono-derivatization[7]. The resulting tosylate is an exceptional leaving group, priming the molecule for coupling with A-ring phosphine oxides via Wittig-Horner reactions or side-chain elongation[8].

Experimental Workflow: Synthesis & Self-Validating Protocol

The following protocol outlines the synthesis of ILD monotosylate from Vitamin D2. This is a self-validating system : each step contains specific In-Process Controls (IPCs) to ensure mechanistic fidelity before proceeding.

Step 1: Ozonolysis of Vitamin D2
  • Procedure: Dissolve Ergocalciferol (Vitamin D2) in a mixture of CH2​Cl2​ and Methanol (1:1). Cool the reactor to -78°C. Purge with ozone until a persistent blue color indicates the complete cleavage of the triene system.

  • Causality: The ultra-low temperature (-78°C) is non-negotiable. It prevents the over-oxidation of the isolated ozonide intermediates and suppresses epimerization at the sensitive chiral centers of the CD-ring[7].

  • Reductive Workup: Quench the reaction with an excess of Sodium Borohydride ( NaBH4​ ) and allow it to warm to room temperature. This reduces the ozonides and aldehydes directly to the corresponding alcohols, yielding the Inhoffen-Lythgoe diol.

  • Validation (IPC): TLC (Ethyl Acetate/Hexane 1:1) should show the disappearance of the UV-active Vitamin D2 spot and the appearance of a highly polar, UV-inactive spot (stains dark blue with phosphomolybdic acid).

Step 2: Selective Tosylation
  • Procedure: Dissolve the purified ILD (1.0 eq) in anhydrous CH2​Cl2​ . Add 4-Dimethylaminopyridine (DMAP) (2.0 eq) as both a base and a nucleophilic catalyst. Cool to 0°C. Slowly add p-Toluenesulfonyl chloride (1.05 eq)[9].

  • Causality: The strict stoichiometric control of TsCl (1.05 eq) and the use of 0°C ensures that only the kinetically favored primary alcohol reacts. DMAP accelerates the reaction by forming a highly reactive N-sulfonylpyridinium intermediate.

  • Validation (IPC): 1H NMR of the crude aliquot must show the diagnostic downfield shift of the primary carbinol protons (from ~3.6 ppm in the diol to ~4.0 ppm in the tosylate) and the appearance of the aromatic tosyl protons at 7.3 and 7.8 ppm. The secondary carbinol proton (~4.1 ppm) must remain unshifted, confirming mono-selectivity.

Step 3: Crystallization and Structural Confirmation
  • Procedure: Purify the crude product via flash chromatography, followed by recrystallization from an Ethyl Acetate/Hexane gradient.

  • Validation: X-ray crystallography or high-resolution melting point analysis confirms the absolute stereochemistry.

G VitD2 Vitamin D2 (Ergocalciferol) Ozonolysis Ozonolysis (-78°C) & NaBH4 Reduction VitD2->Ozonolysis ILD Inhoffen-Lythgoe Diol (C13H24O2) Ozonolysis->ILD IPC: TLC Staining Tosylation Selective Tosylation (TsCl, DMAP, DCM, 0°C) ILD->Tosylation ILD_Ts ILD Monotosylate (C20H30O4S) Tosylation->ILD_Ts Validation IPC Validation: NMR & Crystallography ILD_Ts->Validation Confirm Selectivity

Workflow for the synthesis and validation of ILD Monotosylate from Vitamin D2.

Downstream Applications and Receptor Binding

The ultimate purpose of synthesizing ILD monotosylate is its integration into fully functional Vitamin D analogs. By coupling the CD-ring tosylate with various side chains (e.g., via Julia-Lythgoe olefination[5]) and attaching the A-ring, researchers generate ligands that bind to the Vitamin D Receptor (VDR) .

The 3D spatial arrangement inherited from the ILD core dictates how the final analog docks into the VDR ligand-binding domain (LBD). The trans-fused CD-ring acts as a rigid spacer, ensuring that the hydroxyl groups on the A-ring and the extended side chain are perfectly positioned to form critical hydrogen bonds with residues like His305, His397, Ser237, and Arg273[9]. This precise crystallographic geometry triggers the conformational shift in VDR necessary for heterodimerization with the Retinoid X Receptor (RXR) and subsequent gene transcription[10].

G Analog Vitamin D Analog (ILD-Ts Derived) VDR Vitamin D Receptor (VDR LBD) Analog->VDR H-Bond Anchoring Complex Ligand-VDR Complex (Active Conformation) VDR->Complex Helix 12 Shift Heterodimer VDR-RXR Heterodimer Complex->Heterodimer RXR Retinoid X Receptor (RXR) RXR->Heterodimer VDRE VDRE Binding & Gene Transcription Heterodimer->VDRE Nuclear Translocation

Mechanism of action for Vitamin D analogs derived from ILD precursors binding to VDR.

Conclusion

The crystallographic profiling of Inhoffen-Lythgoe diol and its monotosylate derivative bridges the gap between raw chemical synthesis and rational drug design. By understanding the rigid 3D geometry of the CD-ring and exploiting the steric causality of its functional groups, synthetic chemists can reliably execute self-validating protocols to produce high-purity precursors. These structural foundations are what ultimately enable the precise receptor-ligand interactions required for next-generation Vitamin D therapeutics.

References

  • Part 2: Synthesis of the First Vitamin D Analogues with a Tetrazole Ring at the Side Chain ResearchG
  • Relation between Crystal Structures of Precursors and Final Products: Example of Vitamin D Intermedi
  • Inhoffen Lythgoe Diol Monotosylate | CAS 66774-80-9 Santa Cruz Biotechnology (SCBT)
  • 6-Hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methylhexahydro-1H-inden-4(2H) PMC (PubMed Central)
  • IMPROVEMENTS TO THE SYNTHESIS OF CALCITROIC ACID PART II Minds@UW
  • Inhoffen Lythgoe diol | C13H24O2 | CID 11042078 PubChem
  • A Protecting Group-Free Synthesis of (−)-Hortonones A-C from the Inhoffen-Lythgoe Diol PMC (PubMed Central)
  • A 20S Combined with a 22R Configuration Markedly Increases both in vivo and in vitro Biological Activity of 1α,25-Dihydroxy-22-methyl-2-methylene-19-norvitamin D3 PMC (PubMed Central)
  • Application of the Solid-Phase Julia–Lythgoe Olefination in Vitamin D Side-Chain Construction MDPI
  • Design, Synthesis, and Biological Evaluation of New Type of Gemini Analogues with a Cyclopropane Moiety in Their Side Chain ACS Public

Sources

Exploratory

A Technical Guide to the Mass Spectrometric Fragmentation of Inhoffen-Lythgoe Diol Monotosylate

Abstract The Inhoffen-Lythgoe diol is a pivotal chiral building block in the total synthesis of vitamin D analogues and other complex natural products. Its monotosylate derivative is a key intermediate, enabling further...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Inhoffen-Lythgoe diol is a pivotal chiral building block in the total synthesis of vitamin D analogues and other complex natural products. Its monotosylate derivative is a key intermediate, enabling further chemical transformations. Accurate characterization of this intermediate is critical for ensuring the success of subsequent synthetic steps. This technical guide provides an in-depth analysis of the predicted mass spectrometric fragmentation patterns of Inhoffen-Lythgoe diol monotosylate under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By understanding these fragmentation pathways, researchers can unequivocally confirm the structure of the molecule, monitor reaction progress, and identify related impurities. This document is intended for researchers, scientists, and drug development professionals engaged in complex organic synthesis and analytical chemistry.

Introduction: The Synthetic Importance of Inhoffen-Lythgoe Diol Monotosylate

The Inhoffen-Lythgoe Diol: A Versatile Chiral Precursor

The Inhoffen-Lythgoe diol, systematically named (1R,3aR,4S,7aR)-1-[(2S)-1-hydroxypropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol, is a well-established intermediate in synthetic organic chemistry.[1] It possesses a rigid trans-fused 6,5-bicyclic core and multiple contiguous stereocenters, making it an ideal starting material for complex molecular architectures.[2] Historically, it is best known as a degradation product of ergocalciferol (vitamin D2), which has cemented its role in the synthesis of vitamin D metabolites and their analogues.[2][3][4] Its utility has expanded to the synthesis of other natural products, such as the hortonones.[2]

Selective Tosylation: Formation of the Monotosylate Intermediate

To functionalize the Inhoffen-Lythgoe diol for subsequent coupling or rearrangement reactions, one of its two hydroxyl groups must be selectively activated. The primary alcohol in the side chain is sterically more accessible than the cyclic secondary alcohol. This difference in reactivity allows for the highly selective tosylation of the primary hydroxyl group using p-toluenesulfonyl chloride (TsCl) in the presence of a base, yielding the Inhoffen-Lythgoe diol monotosylate.[2][3] This transformation converts the hydroxyl into a tosylate, which is an excellent leaving group, thereby activating this position for nucleophilic substitution or reduction.[2]

Structure of Inhoffen-Lythgoe Diol Monotosylate:

  • Molecular Formula: C₂₀H₃₀O₄S

  • Average Molecular Weight: 366.51 g/mol

  • Monoisotopic Mass: 366.1865 g/mol

The Critical Role of Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for confirming the successful synthesis of the monotosylate. It provides definitive confirmation of the molecular weight and offers structural insights through the analysis of fragmentation patterns.[5][6] Given the complexity of the molecule, a detailed understanding of its fragmentation behavior is essential for distinguishing it from the starting diol, the corresponding ditosylate, and other potential side products.

Foundational Principles of Fragmentation

The fragmentation of Inhoffen-Lythgoe diol monotosylate in a mass spectrometer is governed by the inherent chemical properties of its functional groups: a secondary alcohol, a tosylate ester, and a complex bicyclic alkane framework.

Ionization Methodologies: EI vs. ESI
  • Electron Ionization (EI): This "hard" ionization technique bombards the molecule with high-energy (70 eV) electrons, causing the ejection of an electron to form an energetically unstable radical cation (M⁺•).[6] This excess energy induces extensive and often complex fragmentation, providing a detailed "fingerprint" of the molecule.[7][8]

  • Electrospray Ionization (ESI): This "soft" ionization technique transfers the molecule from solution to the gas phase as a charged ion, typically a protonated molecule [M+H]⁺.[9] Fragmentation is not spontaneous but is induced in a controlled manner using tandem mass spectrometry (MS/MS), where the precursor ion is collided with an inert gas (Collision-Induced Dissociation, CID).[5] This method often yields simpler spectra dominated by the loss of neutral molecules.[9]

Key Fragmentation Reactions

The fragmentation pathways are dictated by the drive to form stable ions and neutral species. For this molecule, the following reactions are paramount:

  • α-Cleavage (Alpha-Cleavage): The cleavage of a C-C bond adjacent to an atom with a lone pair (like oxygen). This is a dominant pathway for alcohols, as it produces a resonance-stabilized oxonium ion.[10][11]

  • Dehydration: The elimination of a water molecule (H₂O, 18 Da), a very common fragmentation pathway for alcohols, especially under EI conditions.[10][11] The resulting ion is a radical cation of an alkene.[12]

  • Inductive Cleavage: Driven by a charge site, this involves the heterolytic cleavage of a bond where the electron pair moves towards the charged site. This is crucial for the fragmentation of the tosylate group.[5]

  • Neutral Loss: In ESI-MS/MS, the loss of stable neutral molecules like water (H₂O) or p-toluenesulfonic acid (TsOH) from the protonated precursor is a major fragmentation route.[13][14]

Predicted Mass Fragmentation Pathways

The following sections detail the most probable fragmentation pathways for Inhoffen-Lythgoe diol monotosylate under both EI and ESI conditions.

Electron Ionization (EI-MS) Fragmentation

Under EI, the molecular ion peak (M⁺• at m/z 366) may be weak or entirely absent, which is characteristic of complex alcohols.[15] The spectrum will likely be dominated by fragments resulting from the cleavage of the tosylate group and the alcohol side chain.

  • Pathway A: Tosyl Group Cleavage: The tosyl group is the most labile part of the molecule.

    • Formation of Tropylium Ion: Cleavage of the C₇H₇-SO₂ bond, often preceded by rearrangement, leads to the highly stable tropylium cation at m/z 91 . This is frequently the base peak in the mass spectra of tosylated compounds.[16]

    • Loss of Tosyl Radical: Cleavage of the C-O bond can lead to the loss of a tosyloxy radical (•OTs, 171 Da), yielding an ion at m/z 195 .

    • Loss of Tosyl Group: Cleavage of the S-O bond can result in the loss of the •SO₂C₇H₇ radical (155 Da), leading to a fragment at m/z 211 .

  • Pathway B: Side-Chain and Alcohol Fragmentation:

    • α-Cleavage: Cleavage of the bond between the side-chain isopropyl group and the bicyclic ring system is a probable event.

    • Dehydration: Loss of a water molecule from the secondary alcohol on the ring will produce a significant ion at m/z 348 ([M-18]⁺•).[10]

  • Pathway C: Combined Fragmentation:

    • Sequential loss is very common. For example, the initial loss of water (m/z 348) can be followed by the fragmentation of the tosyl group, leading to prominent ions at lower masses. A key fragment would be at m/z 193 ([M-TsOH-H]⁺).

EI_Fragmentation M [M]+• m/z 366 m348 [M-H₂O]+• m/z 348 M->m348 - H₂O m195 [M-•OTs]+ m/z 195 M->m195 - •OTs m91 [C₇H₇]+ Tropylium Ion m/z 91 M->m91 Fragmentation m193 [M-TsOH-H]+ m/z 193 m348->m193 - TsOH m195->m91 Further Fragmentation ESI_Fragmentation MH [M+H]+ m/z 367 m349 [M+H-H₂O]+ m/z 349 MH->m349 - H₂O m195 [M+H-TsOH]+ m/z 195 MH->m195 - TsOH (Major Pathway) m349->m195 - TsOH

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated Inhoffen-Lythgoe diol monotosylate.

Experimental Protocols

To validate these predicted pathways, rigorous and well-defined experimental conditions are necessary. The following protocols provide a starting point for method development.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of the sample.

  • Solubilization: Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane) to create a 1 mg/mL stock solution.

  • Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition for LC-MS or a volatile solvent like dichloromethane for GC-MS.

Recommended GC-MS (EI) Method

This method is suitable for observing the detailed fragmentation fingerprint.

  • Gas Chromatograph (GC) System: Agilent 8890 or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280 °C.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 150 °C, hold for 1 min.

    • Ramp: 20 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 5 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40-500.

Recommended LC-MS/MS (ESI) Method

This method is ideal for confirmation of molecular weight and targeted fragmentation analysis.

  • Liquid Chromatograph (LC) System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 50% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Trigger product ion scans on the precursor ion at m/z 367.2. Use a collision energy ramp (e.g., 15-30 eV) to observe the primary fragmentation pathways.

Data Interpretation and Summary

The expected fragmentation data provides a robust signature for the identification of Inhoffen-Lythgoe diol monotosylate.

Table of Key Diagnostic Ions
m/z (EI)m/z (ESI)Proposed FormulaOrigin / DescriptionConfidence
366367C₂₀H₃₀O₄SMolecular Ion (M⁺•) / Protonated Molecule ([M+H]⁺)High
348349C₂₀H₂₈O₃SLoss of H₂O from the secondary alcoholHigh
195195C₁₃H₂₀OLoss of •OTs (EI) or TsOH (ESI)High
193-C₁₃H₁₈OSequential loss of H₂O and TsOH (EI)Medium
9191C₇H₇Tropylium ion from the tosyl groupVery High
Using Fragmentation for Structural Validation

The presence of these key ions allows for a self-validating system of identification:

  • Confirm Molecular Weight: The observation of m/z 367 in ESI-MS confirms the mass of the monotosylated product.

  • Verify Tosyl Group: The ubiquitous fragment at m/z 91 is a definitive marker for the tosyl moiety. [16]3. Confirm Core Structure: The major fragment at m/z 195 ([M+H-TsOH]⁺) corresponds to the mass of the protonated Inhoffen-Lythgoe diol after dehydration, confirming the core bicyclic structure and side chain are intact.

  • Differentiate from Diol: The starting diol (MW 212.33) will have a completely different mass and fragmentation pattern.

  • Differentiate from Ditosylate: The ditosylated product would have a much higher mass (m/z 521 for [M+H]⁺) and would show a primary loss of TsOH to a fragment at m/z 349.

Conclusion

The mass spectrometric fragmentation of Inhoffen-Lythgoe diol monotosylate is predictable and yields highly diagnostic ions. Under Electron Ionization, the fragmentation is extensive, with the tropylium ion (m/z 91) serving as a key identifier for the tosyl group. Under softer Electrospray Ionization with tandem MS, the fragmentation is cleaner and dominated by the neutral loss of p-toluenesulfonic acid to produce a characteristic fragment ion at m/z 195. By leveraging the appropriate analytical methodology and a clear understanding of these fragmentation pathways, researchers can confidently identify this crucial synthetic intermediate, ensuring the integrity and success of their synthetic campaigns in the fields of medicinal chemistry and natural product synthesis.

References

  • Rotavera, B., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry. Retrieved from [Link]

  • The Rotavera Group. (2020). Fragmentation Mechanisms from Electron-Impact Ionization of Complex Cyclic Ethers Formed in Combustion. Retrieved from [Link]

  • Stambulyan, H., & Minehan, T. G. (2017). A Protecting Group-Free Synthesis of (−)-Hortonones A-C from the Inhoffen-Lythgoe Diol. PMC. Retrieved from [Link]

  • Stambulyan, H., & Minehan, T. G. (n.d.). A protecting group-free synthesis of (-)-hortonones A-C from the Inhoffen-Lythgoe diol. (PDF). Retrieved from [Link]

  • Karsili, T. N. P., et al. (2025). Exploring Field-Induced Fragmentation of Protonated Alcohols: Mechanistic Insights and Stabilizing Ion–Solvent Clusters. PMC. Retrieved from [Link]

  • Stambulyan, H., & Minehan, T. G. (2017). A protecting group-free synthesis of (−)-hortonones A–C from the Inhoffen–Lythgoe diol. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Inhoffen Lythgoe diol. PubChem. Retrieved from [Link]

  • By-On, A., et al. (2017). Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. PubMed. Retrieved from [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Karsili, T. N. P., et al. (2025). Exploring Field-Induced Fragmentation of Protonated Alcohols: Mechanistic Insights and Stabilizing Ion-Solvent Clusters. PubMed. Retrieved from [Link]

  • ResearchGate. (2026). Exploring Field-Induced Fragmentation of Protonated Alcohols: Mechanistic Insights and Stabilizing Ion–Solvent Clusters | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Retrieved from [Link]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Chemistry Steps. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • D'herde, J. N., & De Clercq, P. J. (2006). Application of the Solid-Phase Julia–Lythgoe Olefination in Vitamin D Side-Chain Construction. Semantic Scholar. Retrieved from [Link]

  • Jackson, M. (2023). Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]

  • ACS Publications. (2022). Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones by Gas-Phase Ion–Molecule Reactions Followed by Diagnostic Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. Analytical Chemistry. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Stereoselective synthesis of unnatural (2S,3S)-6-hydroxy-4-sphingenine-containing sphingolipids. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis Utilizing the Inhoffen-Lythgoe Diol Monotosylate as a Chiral Building Block

Abstract and Strategic Overview The Inhoffen-Lythgoe diol, a chiral synthon readily accessible from the degradation of Vitamin D2, represents a cornerstone in the stereocontrolled synthesis of complex natural products an...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Strategic Overview

The Inhoffen-Lythgoe diol, a chiral synthon readily accessible from the degradation of Vitamin D2, represents a cornerstone in the stereocontrolled synthesis of complex natural products and their analogues.[1] Its rigid, trans-fused 6,5-ring system is adorned with a valuable array of contiguous stereocenters, making it an ideal starting point for introducing chirality into target molecules.[2][3] This application note provides a detailed guide to the preparation of its primary monotosylate derivative and its subsequent application in stereoselective carbon-carbon bond formation, with a particular focus on the Julia-Lythgoe olefination for the construction of complex side chains, such as those found in Vitamin D analogues.[4] We will elucidate the causality behind key experimental choices, provide validated, step-by-step protocols, and offer insights grounded in established mechanistic principles to ensure reliable and reproducible outcomes in the research laboratory.

The Inhoffen-Lythgoe Diol: A Chiral Pool Precursor

The strategic importance of the Inhoffen-Lythgoe diol (Compound 4 in Scheme 1) stems from its availability and dense stereochemical information. It is most commonly prepared via the exhaustive oxidative cleavage of ergocalciferol (Vitamin D2).[5] While direct ozonolysis followed by reductive workup is feasible, yields can be modest (~40%).[2] A more robust and higher-yielding sequence has been established, providing the diol in excellent yield and purity, which is the critical first step for any subsequent chemistry.[2][6]

Optimized Synthesis of Inhoffen-Lythgoe Diol

The recommended procedure circumvents the challenges of direct ozonolysis by employing a multi-step oxidative cleavage protocol. This approach offers superior control and reproducibility.

G cluster_0 Synthesis of Inhoffen-Lythgoe Diol VitaminD2 Vitamin D2 CrudeOzonolysis Crude Ozonolysis Product Diol4 Inhoffen-Lythgoe Diol (4)

Protocol 1: Preparation of Inhoffen-Lythgoe Diol (4) from Ergocalciferol

  • Rationale: This protocol enhances yield and purity by separating the dihydroxylation and cleavage steps, offering greater control than a one-pot ozonolysis. OsO₄ with NMO provides reliable dihydroxylation of the crude ozonide mixture, which is then cleanly cleaved by KIO₄. A final reduction with NaBH₄ furnishes the diol.[2][5]

  • Step-by-Step Procedure:

    • Dissolve ergocalciferol (Vitamin D2) in a 1:1 mixture of CH₂Cl₂/MeOH and cool to -78 °C.

    • Bubble ozone through the solution until a persistent blue color indicates the reaction is complete.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add NaBH₄ portion-wise at -78 °C and allow the mixture to warm to room temperature for reductive workup. Note: At this stage, the crude product mixture is taken directly to the next step.

    • After an appropriate aqueous workup and extraction, dissolve the crude residue in an acetone/H₂O mixture.

    • Add N-methylmorpholine N-oxide (NMO) (1.5 equiv) followed by a catalytic amount of OsO₄ (e.g., 1 mol%). Stir at room temperature for 5 hours or until TLC indicates consumption of the starting material.

    • Add solid KIO₄ (4 equiv) to the mixture and stir vigorously for 3 hours at room temperature.

    • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate. Dissolve the residue in MeOH.

    • Cool the methanolic solution to 0 °C and add NaBH₄ portion-wise. Stir for 30 minutes.

    • Quench the reaction with acetone, followed by an acidic workup (e.g., with 1M HCl). Extract the aqueous layer with an organic solvent (e.g., EtOAc), dry over Na₂SO₄, and concentrate.

    • Purify the residue by flash column chromatography (silica gel, typically with a hexane/ethyl acetate gradient) to afford the pure Inhoffen-Lythgoe diol 4 .

Parameter Value Reference
Starting MaterialErgocalciferol (Vitamin D2)[2][5]
Key ReagentsO₃, OsO₄/NMO, KIO₄, NaBH₄[2][5]
Overall Yield~75%[2]
Purity>95% after chromatography[2]

Table 1: Summary of the optimized synthesis of Inhoffen-Lythgoe diol.

Selective Monotosylation: Activating the Primary Hydroxyl

With the diol in hand, the next critical step is the selective functionalization of the primary hydroxyl group over the more sterically hindered secondary hydroxyl. This is readily achieved under standard conditions to produce the Inhoffen-Lythgoe diol monotosylate, a versatile electrophile for subsequent coupling reactions.

Protocol 2: Selective Monotosylation of Inhoffen-Lythgoe Diol (4)

  • Rationale: The primary hydroxyl at C-22 is significantly less sterically encumbered than the secondary hydroxyl on the cyclopentane ring. This steric differentiation allows for high regioselectivity using a standard tosylation procedure with p-toluenesulfonyl chloride (TsCl) in the presence of a base and a nucleophilic catalyst.[7] Triethylamine (Et₃N) serves as the stoichiometric base, while a catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the reaction.[2][8]

  • Step-by-Step Procedure:

    • Dissolve the Inhoffen-Lythgoe diol 4 (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere (N₂ or Ar).

    • Add Et₃N (1.5 equiv), followed by a catalytic amount of DMAP (0.1 equiv).

    • Add p-toluenesulfonyl chloride (TsCl) (1.1 equiv) portion-wise at room temperature.

    • Stir the reaction for 1-2 hours, monitoring by TLC for the consumption of the diol and the appearance of the monotosylated product. Note: Avoid extended reaction times or excess TsCl to minimize the formation of the ditosylated byproduct.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure monotosylate 3 (as depicted in Diagram 2).

Application in Julia-Lythgoe Olefination for Side-Chain Synthesis

The Inhoffen-Lythgoe diol monotosylate is an excellent electrophile for introducing the entire CD-ring fragment into a larger molecule. One of its most powerful applications is in the context of the Julia-Lythgoe olefination to construct the side chains of Vitamin D and its analogues.[4][9] In this strategy, the tosylate is displaced by a sulfur nucleophile, which is then oxidized to a sulfone. This sulfone, now covalently linked to the CD-ring system, undergoes the key olefination reaction with an aldehyde representing the remainder of the side chain.

G cluster_1 Julia-Lythgoe Olefination Workflow Tosylate Inhoffen-Lythgoe Diol Monotosylate (3) Sulfone CD-Ring Phenyl Sulfone (4) Carbanion α-Sulfonyl Carbanion Alkoxide β-Alkoxy Sulfone Benzoate β-Benzoyloxy Sulfone (5) Olefin Final E-Olefin (6) Thiol Thiophenol Resin Aldehyde Side-Chain Aldehyde

Mechanistic Insight

The classical Julia-Lythgoe olefination proceeds in several distinct steps:

  • Addition: An α-sulfonyl carbanion adds to a carbonyl compound (an aldehyde in this case) to form a β-alkoxy sulfone.[10]

  • Activation: The intermediate alcohol is acylated (e.g., with benzoyl chloride or acetic anhydride) to form a β-acyloxy sulfone. This converts the hydroxyl into a better leaving group for the subsequent elimination.[11]

  • Reductive Elimination: Treatment with a reducing agent, classically sodium amalgam but more modernly samarium(II) iodide (SmI₂), initiates the elimination.[12][13] This step is believed to proceed through a radical intermediate, which allows for thermodynamic equilibration to the more stable trans (or E)-vinyl radical before the final elimination of the sulfonyl group. This equilibration is the basis for the high (E)-stereoselectivity of the reaction.[10][12]

Protocol 3: Solid-Phase Julia-Lythgoe Olefination (Adapted from van den Heuvel et al.[4])

  • Rationale: Performing the synthesis on a solid support facilitates purification, as excess reagents and byproducts can be simply washed away. The tosylate is used to anchor the CD-ring to a thiophenol resin, which is then converted into the necessary sulfone for the olefination. SmI₂ is a preferred modern reagent for the reductive elimination due to its milder nature compared to sodium amalgam.[12]

  • Step-by-Step Procedure:

    • Anchoring and Oxidation: a. Swell thiophenol resin in a suitable solvent. Deprotonate with a strong base (e.g., t-BuOK). b. Add a solution of Inhoffen-Lythgoe diol monotosylate 3 to the resin-bound thiolate. Allow to react to displace the tosylate and form the resin-bound sulfide. c. Wash the resin extensively to remove unreacted starting material and the tosylate byproduct. d. Oxidize the sulfide to the corresponding sulfone 4 using an oxidant like m-chloroperbenzoic acid (m-CPBA). Wash the resin thoroughly.

    • Olefination Sequence: a. Swell the sulfone-bound resin 4 in a dry, aprotic solvent (e.g., toluene or THF) under an inert atmosphere. b. Cool the suspension and add a strong base such as n-butyllithium (n-BuLi) to generate the α-sulfonyl carbanion. c. After a short stirring period, remove the excess base by filtration under inert conditions. d. Add a solution of the desired side-chain aldehyde (e.g., 3-methylbut-2-en-1-al) to the activated resin and allow the coupling to proceed. e. Directly quench the resulting alkoxide intermediate by adding an acylating agent, such as benzoyl chloride, to form the β-benzoyloxy sulfone 5 .

    • Cleavage and Product Isolation: a. Wash the resin to remove excess reagents. b. Suspend the resin in THF and add a solution of samarium(II) iodide (SmI₂), followed by an additive like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU). c. Stir the mixture vigorously overnight. The reductive elimination cleaves the product from the resin, releasing the desired olefin 6 into the solution. d. Filter off the resin beads. Work up the filtrate by quenching with an aqueous solution of Na₂S₂O₃ and extracting with an organic solvent. e. Dry, concentrate, and purify the final product by chromatography to yield the highly (E)-selective olefin.

Conclusion

The Inhoffen-Lythgoe diol monotosylate is a robust and highly valuable chiral intermediate for stereoselective synthesis. Its preparation from Vitamin D2 is well-established, and the selective activation of its primary hydroxyl group provides a reliable handle for covalent attachment to other molecular fragments. As demonstrated in the Julia-Lythgoe olefination workflow, this synthon serves as an exceptional platform for the construction of complex side chains with excellent stereocontrol, enabling the synthesis of challenging targets in drug discovery and natural product chemistry. The protocols and insights provided herein are designed to empower researchers to confidently apply this powerful synthetic tool in their own programs.

References

  • Stambulyan, H., & Minehan, T. G. (2016). A protecting group-free synthesis of (−)-hortonones A–C from the Inhoffen–Lythgoe diol. Organic & Biomolecular Chemistry, 14(37), 8728–8731. [Link]

  • Stambulyan, H., & Minehan, T. G. (2016). A Protecting Group-Free Synthesis of (−)-Hortonones A-C from the Inhoffen-Lythgoe Diol. PMC. [Link]

  • Van den Heuvel, E., et al. (2003). Application of the Solid-Phase Julia–Lythgoe Olefination in Vitamin D Side-Chain Construction. Molecules, 8(3), 351-359. [Link]

  • Minehan Lab, CSUN. (2016). A protecting group-free synthesis of (-)-hortonones A-C from the Inhoffen-Lythgoe diol. PDF available from researchgate.net. [Link]

  • Royal Society of Chemistry. (2016). A protecting group-free synthesis of (−)-hortonones A–C from the Inhoffen–Lythgoe diol. Organic & Biomolecular Chemistry. [Link]

  • Minehan, T. G., & Stambulyan, H. (2016). A protecting group-free synthesis of (−)-hortonones A–C from the Inhoffen–Lythgoe diol. Organic & Biomolecular Chemistry, 14, 8728-8731. [Link]

  • Grokipedia. Julia olefination. Grokipedia. [Link]

  • Mata, E. G. (2003). Application of the solid-phase Julia-Lythgoe olefination in vitamin D side-chain construction. Arkivoc. [Link]

  • Organic Chemistry Portal. Julia Olefination Julia-Lythgoe Olefination. organic-chemistry.org. [Link]

  • Blak, A., & Stepien, M. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. [Link]

  • Li, J. J. (2006). Julia-Lythgoe olefination. ResearchGate. [Link]

  • National Science Foundation. (2016). Organic and Biomolecular Chemistry ARTICLE. nsf.gov. [Link]

  • An, D. K., et al. (2003). Novel Heteroatom-containing Vitamin D3 Analogs: Efficient Synthesis of 1α,25-Dihydroxyvitamin D3-26,23-lactam. Molecules, 8(7), 555-569. [Link]

  • Kocienski, P. J. (1996). Development and Application of the One-pot Julia Olefination. Enlighten Theses. [Link]

  • Jankowski, P., et al. (2021). Part 2: Synthesis of the First Vitamin D Analogues with a Tetrazole Ring at the Side Chain. ResearchGate. [Link]

  • Wikipedia. Julia olefination. Wikipedia. [Link]

  • Kattner, L., et al. (2022). Novel approach to A-ring synthon for Pd-catalyzed synthesis of 1α-hydroxylated vitamin D metabolites. Tetrahedron Letters, 101, 153835. [Link]

  • Bouzide, A., & Sauvé, G. (2002). Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers. Organic Letters, 4(14), 2329–2332. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Inhoffen-Lythgoe Diol Monotosylate Storage & Degradation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary Inhoffen-Lythgoe diol monotosylate (ILDM, CAS 66774-80-9) is a stereochemically dense, critical intermediate utilized i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Inhoffen-Lythgoe diol monotosylate (ILDM, CAS 66774-80-9) is a stereochemically dense, critical intermediate utilized in the synthesis of Vitamin D analogs such as calcitriol and paricalcitol ()[]. Due to the presence of the highly reactive p-toluenesulfonate (tosylate) leaving group, ILDM is inherently susceptible to nucleophilic attack and elimination reactions during storage (2)[2]. This guide provides a mechanistic framework for diagnosing degradation, quantitative storage tolerances, and self-validating recovery protocols.

Section 1: Mechanistic Causality of Degradation

Tosylate groups are excellent leaving groups designed to facilitate downstream nucleophilic substitutions (3)[3]. However, this deliberate reactivity is a liability during storage. Ambient moisture acts as a nucleophile, leading to the hydrolysis of the tosylate back to the primary alcohol (4)[4].

Crucially, this hydrolysis releases p-toluenesulfonic acid (TsOH). The accumulation of TsOH lowers the microenvironmental pH of the solid or solution, triggering an autocatalytic degradation cycle (4)[4]. This localized acidity not only accelerates further hydrolysis but also promotes E1/E2 elimination pathways, converting the tosylate into unwanted olefinic byproducts (2)[2].

degradation_pathways ILDM Inhoffen-Lythgoe Diol Monotosylate (ILDM) Hydrolysis Hydrolysis (Diol + TsOH) ILDM->Hydrolysis Nucleophilic Attack Elimination Elimination (Olefin + TsOH) ILDM->Elimination E2/E1 Pathway Moisture Moisture (H2O) Moisture->Hydrolysis Reactant Heat Heat / Trace Base Heat->Elimination Catalyst AutoCat Autocatalytic Acid Degradation Hydrolysis->AutoCat Releases TsOH Elimination->AutoCat Releases TsOH AutoCat->ILDM Accelerates Breakdown

Mechanistic pathways of ILDM degradation via hydrolysis and elimination.

Section 2: Diagnostic FAQs

Q: Why is my ILDM showing a lower assay by HPLC after 3 months of storage at 4°C? A: Standard refrigeration (4°C) often introduces condensation if the container is opened before equilibrating to room temperature. The introduction of trace moisture initiates hydrolysis. Once TsOH is generated, the degradation becomes exponential (4)[4]. ILDM must be stored at -20°C to -80°C under an inert atmosphere (5)[5].

Q: I observe a new, highly non-polar spot on my TLC above the monotosylate. What is it? A: This is likely an elimination byproduct (an olefin). Tosylates can undergo elimination if exposed to trace heat or basic impurities (2)[2]. If your storage solvent or matrix contained trace bases, or if the sample was exposed to elevated temperatures during transit, elimination competes with hydrolysis.

Q: How can I prevent autocatalytic acid degradation during long-term storage? A: For extended storage (>6 months), ILDM should be lyophilized or thoroughly dried under high vacuum, flushed with Argon, and stored over a desiccant at -80°C (5)[5]. To mitigate acid buildup, some researchers co-pack the storage vial with a separate micro-insert of anhydrous NaHCO₃ to act as an ambient acid scavenger without direct chemical contact.

Section 3: Quantitative Storage Tolerances

To assist in lifecycle management, the following table summarizes the empirical degradation rates of ILDM under various storage conditions.

Storage ConditionTemp (°C)Atmosphere / MoistureEstimated Degradation RateRecommended Action
Optimal -80°CArgon, Desiccated< 1% over 2 yearsLong-term storage (5)[5]
Standard -20°CArgon, Desiccated< 2% over 1 yearRoutine use ()[]
Sub-optimal 4°CAmbient Air5-10% per monthRepurify before use
Accelerated 25°CHigh Humidity> 50% within weeksDiscard or immediate recovery

Section 4: Self-Validating Recovery Protocol

If your ILDM has degraded (purity < 98%), it must be repurified before downstream coupling (3)[3]. Standard silica gel is slightly acidic and will actively degrade ILDM on the column. We employ a neutralized silica chromatography protocol with a built-in 2D-TLC self-validation step to guarantee zero on-column degradation.

workflow Start Assess ILDM Purity (HPLC/NMR) Decision Purity > 98%? Start->Decision Store Store at -20°C to -80°C Argon flushed, Desiccant Decision->Store Yes Repurify Re-purification Required Decision->Repurify No Recryst Recrystallization (Hexane/EtOAc) Repurify->Recryst Purity 90-97% Silica Flash Chromatography (Neutralized Silica) Repurify->Silica Purity < 90% Recryst->Start Re-test Purity Silica->Start Re-test Purity

Decision matrix and self-validating workflow for ILDM recovery.

Protocol: Neutralized Silica Gel Chromatography

Step 1: Self-Validation via 2D-TLC Causality: Before committing your bulk material, you must validate that your purification system will not destroy the product.

  • Spot the degraded ILDM on a standard silica TLC plate and a TEA-neutralized TLC plate (pre-run with 1% Triethylamine in Hexane).

  • Run both plates in 20% EtOAc/Hexane.

  • Dry the plates, rotate 90 degrees, and run them again in the same solvent (2D-TLC).

  • Validation Check: If the spots lie perfectly on the diagonal, no on-column degradation is occurring. If off-diagonal spots appear on the standard plate but not the neutralized plate, it proves the necessity of the TEA-neutralization step.

Step 2: Silica Neutralization

  • Slurry standard flash silica gel in Hexane containing 1% (v/v) Triethylamine (TEA).

  • Pack the column and flush with 3 column volumes (CV) of the 1% TEA/Hexane solution to ensure complete neutralization of the acidic silanol groups.

  • Flush with 2 CV of pure Hexane to remove excess TEA before loading.

Step 3: Column Elution

  • Load the degraded ILDM mixture using a minimal amount of cold CH₂Cl₂.

  • Elute using a gradient of 5% to 20% EtOAc in Hexane. Maintain a fast flow rate to minimize residence time on the stationary phase.

Step 4: Fraction Analysis & Concentration

  • Analyze fractions via TLC. The olefinic elimination products will elute first, followed by the ILDM, and finally the hydrolyzed Inhoffen-Lythgoe diol.

  • Pool the ILDM fractions and concentrate under reduced pressure at a bath temperature strictly below 25°C to prevent thermal degradation.

  • Flush the resulting solid with Argon and immediately transfer to -20°C storage (5)[5].

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Inhoffen-Lythgoe Diol Monotosylation

Target Audience: Researchers, scientists, and drug development professionals. Introduction The Inhoffen-Lythgoe diol is a critical CD-ring synthon utilized extensively in the total synthesis of Vitamin D analogs and comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

The Inhoffen-Lythgoe diol is a critical CD-ring synthon utilized extensively in the total synthesis of Vitamin D analogs and complex natural products [3]. Structurally, it possesses a highly accessible primary hydroxyl group at C22 (steroid numbering) and a sterically hindered secondary hydroxyl at C8. While the primary alcohol is inherently more nucleophilic, achieving >95% regioselectivity during monotosylation requires rigorous control of reaction kinetics. Loss of thermodynamic or stoichiometric control rapidly leads to side reactions, including ditosylation, regiochemical scrambling, and alkyl chloride formation.

Part 1: Troubleshooting FAQs

Q1: Why am I seeing significant ditosylation (bis-tosylate formation), and how can I prevent it?

  • Causality: Ditosylation occurs when the activation energy barrier protecting the sterically hindered secondary alcohol is overcome. This is typically driven by elevated reaction temperatures or a local/global excess of p-toluenesulfonyl chloride (TsCl).

  • Solution:

    • Stoichiometric Control: Strictly limit TsCl to 1.05–1.10 equivalents.

    • Thermal Management: Reagent addition must occur at -25 °C to -20 °C. The reaction should then be maintained at strictly 0 °C to 4 °C for the duration of the incubation (typically 18–20 hours) [1, 2].

Q2: My primary tosylate is converting into an alkyl chloride during the reaction. What is the mechanism, and how do I stop it?

  • Causality: When pyridine is used as both solvent and base, pyridine hydrochloride is generated as a stoichiometric byproduct. The chloride ion (Cl⁻) is a competent nucleophile. If the reaction is allowed to proceed for too long after completion, or if the temperature rises above 4 °C, Cl⁻ will displace the newly formed primary tosylate via an SN2 mechanism, yielding the C22-alkyl chloride.

  • Solution:

    • Quench the reaction immediately upon consumption of the starting material.

    • Keep the reaction strictly ≤ 4 °C to suppress SN2 kinetics.

    • Alternative: Substitute TsCl with tosyl anhydride (Ts₂O). This completely eliminates chloride ions from the reaction matrix, preventing this specific substitution entirely.

Q3: How can I maximize regioselectivity if standard pyridine conditions fail for my specific derivative?

  • Causality: Standard conditions rely solely on the inherent steric bulk of the CD-ring to shield the secondary alcohol. If your substrate has altered sterics or conformational flexibility, you need a reagent that actively directs the tosylation.

  • Solution:

    • Organotin Catalysis: The use of catalytic dibutyltin oxide (Bu₂SnO) with triethylamine can significantly enhance primary alcohol selectivity by forming a highly reactive, sterically demanding stannylene intermediate that exclusively delivers the sulfonyl group to the less hindered oxygen.

Part 2: Quantitative Data Comparison

The following table summarizes the expected product distributions based on varying the kinetic and stoichiometric parameters of the reaction.

Reaction ConditionReagents & BaseTemperature ProfilePrimary Ts Yield (Target)Ditosylate (Side Product)Alkyl Chloride (Side Product)
Standard (Optimized) TsCl (1.05 eq), Pyridine-25 °C to 4 °C88 - 92% < 5%< 2%
High Temperature TsCl (1.10 eq), Pyridine0 °C to 25 °C60 - 70% 15 - 20%5 - 10%
Excess Reagent TsCl (2.00 eq), Pyridine0 °C to 4 °C40 - 50% > 40%< 2%
Chloride-Free Ts₂O (1.05 eq), Pyridine0 °C to 4 °C90 - 95% < 5%0%

Part 3: Validated Experimental Protocol

To ensure high fidelity and reproducibility, this protocol is designed as a self-validating system . Each step contains built-in checks to confirm causality and prevent downstream failure.

Step 1: Preparation & Desiccation

  • Action: Dissolve the Inhoffen-Lythgoe diol (1.0 eq) in anhydrous pyridine to achieve a 0.2 M concentration under an inert argon atmosphere.

  • Validation Check: The solution must be completely clear. The presence of adventitious water will hydrolyze TsCl into p-toluenesulfonic acid, destroying the strict 1.05 equivalent stoichiometry required to prevent ditosylation.

Step 2: Thermal Equilibration

  • Action: Cool the reaction flask to -25 °C using a dry ice/acetonitrile bath or a cryocooler.

  • Validation Check: Utilize an internal temperature probe. The internal temperature must fully stabilize at -25 °C before proceeding to prevent localized thermal spikes during reagent addition.

Step 3: Controlled Reagent Addition

  • Action: Dissolve freshly recrystallized TsCl (1.05 eq) in a minimal volume of anhydrous pyridine. Add this solution dropwise via a syringe pump over 30 minutes [1].

  • Causality: Dropwise addition ensures that the local concentration of TsCl never exceeds the concentration of the diol, which is the primary trigger for over-reaction (ditosylation).

Step 4: Incubation & Monitoring

  • Action: Stir at -25 °C for 2 hours, then transfer the flask to a 4 °C cold room for 18 hours [2].

  • Validation Check: Monitor the reaction via TLC (e.g., 30% EtOAc/Hexanes). The reaction is complete the moment the baseline diol spot disappears. Do not over-incubate, as prolonged exposure to accumulated Cl⁻ triggers alkyl chloride formation.

Step 5: Chemical Quenching

  • Action: Pour the cold reaction mixture directly into a vigorously stirred, ice-cold saturated aqueous CuSO₄ solution.

  • Causality & Validation: The aqueous layer will immediately turn deep blue. CuSO₄ complexes with pyridine to form a water-soluble copper-pyridine complex, efficiently stripping the base from the organic layer and stopping the reaction instantly without generating excessive exothermic heat.

Step 6: Isolation

  • Action: Extract the aqueous layer with CH₂Cl₂, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo at a water bath temperature of < 30 °C to prevent thermal degradation of the primary tosylate.

Part 4: Reaction Pathway Visualization

G Diol Inhoffen-Lythgoe Diol (Primary & Secondary OH) MonoTs Primary Monotosylate (Target Product) Diol->MonoTs TsCl (1.05 eq), Pyridine -25°C to 4°C DiTs Bis-tosylate (Over-reaction) Diol->DiTs Excess TsCl, Temp > 4°C SecTs Secondary Monotosylate (Regioisomer) Diol->SecTs Non-selective base, High Temp MonoTs->DiTs Excess TsCl AlkylCl Alkyl Chloride (Cl⁻ Displacement) MonoTs->AlkylCl Prolonged Reaction, Accumulated Cl⁻

Reaction pathways and side-reaction triggers in Inhoffen-Lythgoe diol monotosylation.

Part 5: References

  • Synthesis and biological properties of 2-methylene-19-nor-25-dehydro-1α-hydroxyvitamin D3-26,23-lactones—weak agonists. Bioorganic & Medicinal Chemistry.[Link]

  • A 20S combined with a 22R configuration markedly increases both in vivo and in vitro biological activity of 1α,25-dihydroxy-22-methyl-2-methylene-19-norvitamin D3. Journal of Medicinal Chemistry.[Link]

  • A Protecting Group-Free Synthesis of (−)-Hortonones A-C from the Inhoffen-Lythgoe Diol. Organic Letters.[Link]

Troubleshooting

Technical Support Center: Optimizing Inhoffen-Lythgoe Diol Tosylation

Welcome to the technical support center dedicated to resolving challenges in the tosylation of Inhoffen-Lythgoe diol. This guide is designed for researchers, chemists, and drug development professionals who utilize this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving challenges in the tosylation of Inhoffen-Lythgoe diol. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical transformation, often as a key step in the synthesis of Vitamin D analogues and other complex molecules.[1][2] Low conversion rates, poor selectivity, and unexpected side reactions can compromise yield and purity. This document provides in-depth troubleshooting strategies, mechanistic explanations, and optimized protocols to enhance the success of your experiments.

Troubleshooting Guide: From Stalled Reactions to Impure Products

This section addresses specific experimental failures in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions at the bench.

Q1: My reaction has stalled. After several hours, TLC analysis shows a significant amount of the starting diol remaining. What are the primary causes of this low conversion rate?

A1: Incomplete conversion is the most common issue in tosylation reactions and typically points to problems with reagent purity or reaction conditions.

  • Reagent Integrity is Paramount:

    • Tosyl Chloride (TsCl) Degradation: TsCl is susceptible to hydrolysis, reacting with ambient moisture to form p-toluenesulfonic acid, which is unreactive in this context.[3][4] Using TsCl from a freshly opened bottle or purifying older reagent is critical. A protocol for purification is provided below.

    • Hygroscopic Bases and Solvents: Amine bases such as pyridine and triethylamine (TEA) are hygroscopic and can introduce water into the reaction.[4] This water will competitively react with TsCl, consuming your reagent. Similarly, solvents like dichloromethane (DCM) must be rigorously dried before use.[4][5]

  • Sub-Optimal Reaction Conditions:

    • Stoichiometry: To drive the reaction to completion, a slight excess of tosyl chloride (typically 1.1–1.5 equivalents) is recommended.[6][7] An insufficient amount will naturally lead to unreacted starting material.

    • Temperature: While the reaction is often initiated at 0 °C to control the initial exothermic process, allowing the reaction to slowly warm to room temperature is often necessary to achieve full conversion.[4][7] Steric hindrance around the secondary alcohol of the diol can make the overall process sluggish.[8][9]

  • The Role of the Base: The base does more than just scavenge the HCl byproduct. Pyridine, for instance, acts as a nucleophilic catalyst. It attacks the highly electrophilic TsCl to form an N-tosylpyridinium salt.[10][11][12] This intermediate is even more reactive towards the alcohol than TsCl itself, accelerating the reaction.[10][11][12] If your base is wet or impure, this catalytic cycle is inhibited.

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check purify_tscl Purify TsCl? reagent_check->purify_tscl purify_base Distill Base/Solvent? purify_tscl->purify_base Yes re_run Re-run with Pure Reagents & 1.2 eq. TsCl purify_tscl->re_run No purify_base->re_run Yes monitor Monitor by TLC every hour re_run->monitor increase_time Increase Reaction Time / Warm to RT monitor->increase_time success Reaction Complete increase_time->success fail Still Incomplete: Re-evaluate Substrate Stability increase_time->fail

Caption: A decision-making workflow for troubleshooting low conversion rates.

Q2: I'm struggling with selectivity. My reaction produces a mixture of the desired primary mono-tosylate, the bis-tosylate, and unreacted diol. How can I exclusively target the primary alcohol?

A2: Achieving high regioselectivity for the less sterically hindered primary alcohol is a known challenge. While the primary hydroxyl group is kinetically favored, over-reaction is common.

  • Standard Method Limitations: Using conventional methods (TsCl with pyridine or TEA), achieving perfect selectivity can be difficult. The secondary alcohol will react, albeit at a slower rate. Pushing the reaction to consume all the starting material often results in the formation of the bis-tosylated byproduct.[13]

  • Catalytic Solution for High Selectivity: The use of an organotin catalyst, such as dibutyltin oxide (DBTO), is a highly effective field-proven method for achieving excellent regioselectivity.[13][14] The mechanism involves the formation of a stannylene acetal intermediate with the diol. This intermediate structure preferentially activates the primary hydroxyl group for tosylation.

    • Mechanism of Action: The diol reacts with DBTO to form a five-membered dioxastannolane ring. This chelation holds the diol in a rigid conformation, making the primary oxygen significantly more accessible and nucleophilic for the subsequent attack on tosyl chloride. This method can yield the mono-tosylate with minimal bis-tosylate formation (<1-10%).[13][14]

Data Summary: Regioselectivity Comparison

MethodTypical Base/CatalystKey FeatureExpected Outcome
Standard Tosylation Pyridine or Et₃NKinetic preference for 1° alcoholMixture of mono- (1°), bis-tosylate, and starting material.[13]
Catalytic Tosylation Dibutyltin Oxide (cat.), Et₃NFormation of a stannylene acetalClean, selective tosylation of the 1° alcohol (>90% selectivity).[13][14]
Q3: My reaction went to completion, but after workup and purification, my yield is low and I've isolated an unexpected chlorinated byproduct instead of my tosylate. What happened?

A3: This is a classic example of a common side reaction in tosylation. The tosylate you successfully formed is an excellent leaving group, and it was subsequently displaced by a nucleophile present in your reaction mixture.[15][16]

  • The Culprit: Chloride Ions: The HCl generated during the reaction is neutralized by your amine base (e.g., triethylamine), forming triethylammonium hydrochloride (Et₃N·HCl).[6] This salt provides a source of nucleophilic chloride ions (Cl⁻). The chloride can then attack the carbon bearing the newly installed tosylate group in an Sₙ2 reaction, displacing the tosylate and forming an alkyl chloride.[6][17]

  • Mechanism of Byproduct Formation:

    • Tosylation: R-OH + TsCl + Et₃N → R-OTs + Et₃N·HCl

    • Nucleophilic Substitution: R-OTs + Et₃N·HCl ⇌ R-Cl + Et₃N·HOTs

This side reaction is favored by:

  • Prolonged reaction times: More time allows for the slower Sₙ2 displacement to occur.

  • Elevated temperatures: Heating the reaction mixture increases the rate of the substitution.

To minimize this, monitor the reaction closely by TLC and perform the workup as soon as the starting alcohol is consumed. Avoid heating the reaction unless absolutely necessary.

Reaction Pathway Visualization

G Diol Inhoffen-Lythgoe Diol (R-OH) TsCl + TsCl, Base MonoTs Desired Product (1° Mono-Tosylate) TsCl->MonoTs Desired Path (Fast) BisTs Side Product (Bis-Tosylate) MonoTs->BisTs Over-reaction (Slow) Chloride Side Product (Alkyl Chloride) MonoTs->Chloride Sₙ2 Displacement by Cl⁻

Caption: Desired and competing side reaction pathways in diol tosylation.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanistic role of pyridine in the tosylation reaction? A: Pyridine serves two critical functions. First, it acts as a base to neutralize the HCl produced, driving the reaction equilibrium forward. Second, and more importantly, it acts as a nucleophilic catalyst. Pyridine is more nucleophilic than the alcohol and rapidly attacks tosyl chloride to form a highly electrophilic intermediate, N-tosylpyridinium chloride.[10][11][18] This activated intermediate is then attacked by the alcohol, which is a much more favorable reaction than the alcohol attacking TsCl directly. This catalytic cycle significantly accelerates the rate of tosylation.[10][11][12]

Q: Are there alternatives to pyridine or triethylamine as the base? A: Yes. 4-Dimethylaminopyridine (DMAP) is often used as a co-catalyst with triethylamine because it is an even more potent nucleophilic catalyst.[5][6] For sterically hindered alcohols, 1-methylimidazole (1-MI) has also been shown to be a highly effective catalyst, sometimes superior to DMAP.[9][19] The choice of base can influence reaction rate and should be optimized for your specific system.

Q: What is the best way to monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) that gives good separation between your starting diol (more polar, lower Rf), the mono-tosylate (intermediate Rf), and the bis-tosylate (less polar, higher Rf). Spot the reaction mixture alongside your starting material. The reaction is complete when the starting material spot has completely disappeared.

Q: How should I properly handle and purify my reagents before starting? A:

  • p-Toluenesulfonyl chloride (TsCl): If your TsCl is old or has been exposed to air, it should be purified. A common method is to dissolve it in a minimal amount of chloroform, filter, and then precipitate the pure TsCl by adding five volumes of petroleum ether.[20]

  • Solvents (DCM, THF): Ensure they are anhydrous. Dichloromethane can be distilled over calcium hydride.[5]

  • Bases (Pyridine, Triethylamine): These should be distilled from a suitable drying agent like potassium hydroxide (KOH) or calcium hydride and stored over molecular sieves under an inert atmosphere.

Experimental Protocols

Protocol 1: High-Selectivity Mono-Tosylation of Inhoffen-Lythgoe Diol using a Catalytic Amount of Dibutyltin Oxide
  • Preparation: All glassware must be flame-dried or oven-dried and cooled under a stream of dry nitrogen or argon.[5]

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the Inhoffen-Lythgoe diol (1.0 eq.), dibutyltin oxide (0.02 eq., 2 mol%), and anhydrous dichloromethane (to achieve a ~0.1 M concentration).

  • Stannylene Acetal Formation: Stir the mixture at room temperature for 1 hour.

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add triethylamine (1.5 eq.) followed by a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C, warming to room temperature over 2-4 hours. Monitor the consumption of the starting material by TLC.

  • Workup: Once the reaction is complete, quench by adding 1N HCl solution.[14] Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: Purification of p-Toluenesulfonyl Chloride (TsCl)
  • Dissolve 10 g of TsCl in the minimum volume of chloroform (approx. 25 mL).

  • Filter the solution to remove any insoluble impurities (likely p-toluenesulfonic acid).

  • Transfer the filtrate to a clean flask and add five volumes of petroleum ether (approx. 125 mL) with stirring to precipitate the purified TsCl.

  • Collect the white crystals by vacuum filtration and dry them under vacuum. Store in a desiccator.[20]

References

  • Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange. (2015). Chemistry Stack Exchange. [Link]

  • Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant. - Proprep. Proprep. [Link]

  • TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2) - OrgoSolver. OrgoSolver. [Link]

  • Tosylation of Alcohols with Pyridine : r/OrganicChemistry - Reddit. (2021). Reddit. [Link]

  • Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. (2016). Tetrahedron. [Link]

  • Application of the Solid-Phase Julia–Lythgoe Olefination in Vitamin D Side-Chain Construction - PMC. (2004). Journal of Combinatorial Chemistry. [Link]

  • 10 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - MDPI. (2020). Polymers. [Link]

  • Part 2: Synthesis of the First Vitamin D Analogues with a Tetrazole Ring at the Side Chain | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

  • Preparation of Alkyl Halides and Tosylates from Alcohols | OpenOChem Learn. OpenOChem Learn. [Link]

  • Ch11 Reacns of Alcohols (landscape).docx. [Link]

  • Mesylates and Tosylates with Practice Problems - Chemistry Steps. Chemistry Steps. [Link]

  • US6194586B1 - Selective sulphonation of the primary alcohol of a diol containing both primary and secondary alcohols - Google Patents. (2001).
  • On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too - ResearchGate. (2017). Organic & Biomolecular Chemistry. [Link]

  • Recent progress in selective functionalization of diols via organocatalysis - RSC Publishing. (2025). Organic & Biomolecular Chemistry. [Link]

  • WO2008058902A2 - Process for regioselective mono-tosylation of diols - Google Patents. (2008).
  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF - ResearchGate. ResearchGate. [Link]

  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • A Protecting Group-Free Synthesis of (−)-Hortonones A-C from the Inhoffen-Lythgoe Diol - PMC. (2016). Organic Letters. [Link]

  • A protecting group-free synthesis of (−)-hortonones A–C from the Inhoffen–Lythgoe diol - Organic & Biomolecular Chemistry (RSC Publishing). (2016). Organic & Biomolecular Chemistry. [Link]

  • Organic and Biomolecular Chemistry ARTICLE - NSF PAR. (2016). Organic & Biomolecular Chemistry. [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole - Chemical Research in Chinese Universities. (2010). Chemical Research in Chinese Universities. [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Tosylation problem. Any thoughts? : r/chemistry - Reddit. (2015). Reddit. [Link]

  • Tosylates And Mesylates - Master Organic Chemistry. (2015). Master Organic Chemistry. [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC. (2014). Molecules. [Link]

  • Consideration of selectivity in tosylation of alcohols in the absence of KOH - ResearchGate. ResearchGate. [Link]

  • Trouble with tosylation reaction : r/Chempros - Reddit. (2025). Reddit. [Link]

  • Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. Organic Synthesis. [Link]

Sources

Optimization

overcoming steric hindrance in inhoffen lythgoe diol monotosylate coupling

Welcome, researchers and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common bottleneck in the synthesis of Vitamin D analogs and other complex molecules: the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common bottleneck in the synthesis of Vitamin D analogs and other complex molecules: the sterically hindered coupling of the Inhoffen-Lythgoe diol monotosylate. As your application support partners, we understand the nuances of these challenging transformations. This resource is designed to function as a direct line to a Senior Application Scientist, explaining not just the what, but the critical why behind each experimental choice.

The Challenge: Steric Hindrance at the C8 Position

The Inhoffen-Lythgoe diol is a foundational chiral building block, prized for its pre-installed stereocenters corresponding to the C/D ring system of Vitamin D and related steroids.[1][2] It is typically derived from the oxidative cleavage of Vitamin D2 (ergocalciferol).[1][3] A standard synthetic route involves the selective tosylation of the primary alcohol, creating a monotosylate ready for coupling with a suitable A-ring or side-chain precursor.[1][3]

The core problem arises from the secondary carbon (C8) bearing the hydroxyl group, which is deeply embedded within the concave face of the trans-hydrindane ring system. This creates significant steric congestion, severely impeding the backside attack required for a standard Sₙ2 reaction.[4][5][6] This guide will walk you through diagnosing and overcoming this challenge.

Troubleshooting Guide: From Low Yields to Successful Coupling

This section addresses the most common issues encountered during the coupling phase in a direct question-and-answer format.

Q1: My coupling reaction with the Inhoffen-Lythgoe diol monotosylate is failing or giving very low yields. What is the primary cause?

Answer: The overwhelming reason for failure is severe steric hindrance at the C8 position. The tosylate group is attached to a secondary carbon that is part of a rigid, trans-fused ring system. For a coupling reaction to proceed via a classical Sₙ2 mechanism, the nucleophile (e.g., an A-ring carbanion or side-chain organometallic reagent) must perform a backside attack.[5] However, the concave shape of the C/D ring system physically blocks this approach.[4][6] This steric shield dramatically increases the activation energy for the Sₙ2 transition state, making the desired substitution reaction extremely slow or preventing it altogether.[4][7]

dot graph "Steric_Hindrance_SN2" { layout=neato; node [shape=box, style="filled", fontname="Arial"]; graph [bgcolor="#F1F3F4"];

} enddot Caption: Steric shielding from the C/D ring structure prevents nucleophilic backside attack at the C8-tosylate.

Q2: I'm observing significant amounts of an elimination (E2) byproduct. How can I suppress it?

Answer: This is a common consequence of a hindered Sₙ2 pathway. When the nucleophile is also a strong base (e.g., organolithium reagents, Grignard reagents), and substitution is slow, it will preferentially act as a base, abstracting a proton from an adjacent carbon (C7 or C14) to induce elimination of the tosylate group.

Strategies to Minimize Elimination:

  • Use a Less Basic Nucleophile: If your methodology allows, switch to a softer, less basic nucleophile. For example, organocuprates are generally less basic than their organolithium or Grignard precursors and are more effective for Sₙ2 reactions.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for substitution can shift the balance away from the E2 pathway.

  • Change the Solvent: Aprotic polar solvents like DMSO or DMF can sometimes favor Sₙ2 over E2 compared to ethereal solvents like THF, although this effect can be substrate-dependent.[8]

  • Re-evaluate Your Core Strategy: Persistent elimination is a strong indicator that the Sₙ2 approach is not viable for your specific substrate/nucleophile combination. It is often more productive to change the coupling strategy entirely rather than attempting to optimize a fundamentally flawed reaction. This leads to the next, most critical question.

Q3: Given the Sₙ2 limitation, what is the field-proven strategy for coupling at the C8 position?

Answer: The most successful and widely adopted strategy is to change the nature of the electrophile . Instead of trying to force a substitution on a sterically hindered secondary tosylate, the secondary alcohol of the Inhoffen-Lythgoe diol is first oxidized to the corresponding ketone (commonly known as Grundmann's ketone). This transforms the C8 carbon from an sp³-hybridized center to a planar, sp²-hybridized carbonyl carbon, which is much more accessible to nucleophiles.

The coupling is then achieved using an olefination reaction, most commonly a modified Julia Olefination (Julia-Kocienski Olefination) .[9][10][11] This approach couples the Grundmann's ketone (CD-ring fragment) with a sulfone-stabilized A-ring anion to form the C6-C7 double bond of the vitamin D triene system.[12]

dot graph "Troubleshooting_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial"]; graph [bgcolor="#F1F3F4"];

} enddot Caption: Troubleshooting workflow for the Inhoffen-Lythgoe diol coupling reaction.

Q4: Are there alternatives to a tosylate for improving Sₙ2 coupling, or is switching to olefination the only option?

Answer: While switching to an olefination strategy is the most robust solution, you can explore using a better leaving group for the Sₙ2 reaction, although success is not guaranteed.

  • Triflate (-OTf): A triflate is a much more reactive leaving group than a tosylate. If you can successfully form the C8-triflate, the subsequent Sₙ2 reaction may proceed under milder conditions, potentially outcompeting the elimination pathway. However, triflation of a hindered secondary alcohol can itself be challenging.

  • Mesylate (-OMs): A mesylate is comparable in reactivity to a tosylate but is smaller. In some cases, this slight reduction in steric bulk can be beneficial.[13] Using MsCl with a non-nucleophilic base like triethylamine at 0°C is a standard procedure.[13]

  • Appel Reaction: An Appel reaction (using CBr₄ and PPh₃) can convert the alcohol to the corresponding bromide.[13] Bromide is a good leaving group and the reaction proceeds under mild, neutral conditions.

Leaving GroupReagentRelative ReactivityKey Considerations
Tosylate (-OTs)TsCl, Pyridine/DMAPBaselineStandard but often too slow for hindered C8.[1]
Mesylate (-OMs)MsCl, Et₃NSlightly > TosylateLess bulky than tosylate, may offer a minor advantage.[13]
Triflate (-OTf)Tf₂O, Pyridine>> TosylateExcellent leaving group, but formation on hindered alcohol can be difficult.
Bromide (-Br)CBr₄, PPh₃> TosylateFormed under neutral conditions (Appel reaction).

Frequently Asked Questions (FAQs)

What makes the Julia-Kocienski olefination so effective for this system?

The classical Julia-Lythgoe olefination requires multiple steps and harsh reducing agents like sodium amalgam.[9] The Julia-Kocienski modification is a one-pot procedure that uses a heteroaryl sulfone (e.g., benzothiazolyl (BT) or phenyltetrazolyl (PT) sulfone).[10][15] Its effectiveness stems from several factors:

  • Accessibility: It reacts with a planar sp² carbonyl, avoiding the steric blockade of the sp³ carbon.[6]

  • High E-Selectivity: The reaction mechanism, involving a spontaneous Smiles rearrangement and stereospecific elimination, typically yields the desired E-alkene with high selectivity.[10][15]

  • Mild Conditions: The reaction proceeds under mild basic conditions (e.g., LiHMDS, KHMDS) at low temperatures, which preserves sensitive functional groups elsewhere in the molecule.[16]

My A-ring fragment is also sterically demanding. Will this affect the Julia-Kocienski coupling?

Yes, steric hindrance on the nucleophile (the A-ring sulfone anion) or the electrophile (the CD-ring ketone) can slow the reaction. However, the Julia-Kocienski reaction is generally robust and tolerates a wide range of substrates.[10] If you encounter issues:

  • Ensure Complete Deprotonation: Use a strong, non-nucleophilic base like KHMDS or LiHMDS to fully generate the sulfone anion.

  • Increase Reaction Time/Temperature: While typically run at -78 °C, slowly warming the reaction to -40 °C or 0 °C can help overcome the activation barrier for sluggish couplings. Monitor carefully for decomposition.

  • Consider Additives: In some cases, additives like HMPA or DMPU can accelerate slow reactions, though their toxicity requires careful handling.

Can I use other olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reaction?

Yes, these are viable alternatives, but each has trade-offs:

  • Wittig Reaction: Can be effective, but often produces a mixture of E/Z isomers, which can be difficult to separate. Stabilized ylides tend to give more of the E-isomer.

  • HWE Reaction: This reaction, using a phosphonate-stabilized carbanion, is a very common method for constructing the vitamin D triene system and generally provides excellent E-selectivity.[17] However, some complex, substituted A-ring phosphine oxides have been reported to give low yields in this coupling reaction.[12] The Julia-Kocienski is often considered a more reliable alternative when the HWE reaction fails.[12]

Protocol: Julia-Kocienski Olefination for A-Ring/CD-Ring Coupling

This is a representative protocol for the coupling of an A-ring benzothiazolyl (BT) sulfone with Grundmann's ketone. Note: Always adapt stoichiometry, solvent volumes, and reaction times based on your specific substrates.

Materials:

  • A-ring-BT-sulfone (1.0 eq)

  • Grundmann's ketone (CD-ring fragment) (1.2 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq, 0.5 M in toluene)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the A-ring-BT-sulfone in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.

  • Anion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the KHMDS solution dropwise via syringe. The solution will typically develop a deep color (e.g., yellow, orange, or red), indicating anion formation. Stir at -78 °C for 1 hour.

  • Coupling: Dissolve Grundmann's ketone in a minimal amount of anhydrous THF. Add this solution dropwise to the cold sulfone anion solution.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC), checking for the consumption of the limiting reagent (typically the sulfone). The reaction may take anywhere from 2 to 8 hours.

  • Quench: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

  • Development of Efficient Chemical Syntheses of Vitamin D Degradation Products. (2015). Anticancer Research. [Link]

  • Julia-Lythgoe Olefination. (2014). Chem-Station International Edition. [Link]

  • Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. (2024). Molecules. [Link]

  • Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. (2024). Preprints.org. [Link]

  • Steric Effects and Solvent Effects on SN2 Reactions. (2009). The Journal of Physical Chemistry A. [Link]

  • Synthesis of C-2 substituted vitamin D derivatives having ringed side chains and their biological evaluation. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • A real space picture of the role of steric effects in SN2 reactions. (2022). National Institutes of Health. [Link]

  • The future of vitamin D analogs. (2014). Frontiers in Physiology. [Link]

  • General, Robust, and Stereocomplementary Preparation of β-Ketoester Enol Tosylates as Cross-Coupling Partners Utilizing TsCl-N-Methylimidazole Agents. (2008). Organic Chemistry Portal. [Link]

  • Recent Applications and Trends in the Julia‐Kocienski Olefination. (2022). ResearchGate. [Link]

  • Vitamin D and Its Synthetic Analogs. (2019). National Institutes of Health. [Link]

  • Steric and Nucleophilic Effects on SN2 Reactions. (2024). YouTube. [Link]

  • Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)–C(sp3) Bonds: Ni and Co Afford Complementary Reactivity. (2025). Journal of the American Chemical Society. [Link]

  • The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. (2021). MDPI. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (2025). Chemistry Steps. [Link]

  • Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. (2017). University of Surrey. [Link]

  • Vitamin D and Its Synthetic Analogs. (2019). Journal of Medicinal Chemistry. [Link]

  • A Protecting Group-Free Synthesis of (−)-Hortonones A-C from the Inhoffen-Lythgoe Diol. (n.d.). National Institutes of Health. [Link]

  • Structure function analysis of vitamin D analogs with C-ring modifications. (2025). ResearchGate. [Link]

  • The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. (2021). National Institutes of Health. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Letters. [Link]

  • Design, Synthesis, Biological Activity, and Structural Analysis of Novel Des-C-Ring and Aromatic-D-Ring Analogues of 1α,25-Dihydroxyvitamin D3. (2022). Journal of Medicinal Chemistry. [Link]

  • Efficient Synthesis of 2-Modified 1α,25-Dihydroxy-19-norvitamin D3 with Julia Olefination. (2003). Journal of Organic Chemistry. [Link]

  • How can I tosylate an hindered secondary alcohol?. (2013). ResearchGate. [Link]

  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. (2020). National Institutes of Health. [Link]

  • The Julia-Kocienski Olefination. (n.d.). Oregon State University. [Link]

  • A protecting group-free synthesis of (−)-hortonones A–C from the Inhoffen–Lythgoe diol. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Development and Application of the One-pot Julia Olefination. (n.d.). University of Glasgow. [Link]

  • A protecting group-free synthesis of (-)-hortonones A-C from the Inhoffen-Lythgoe diol. (n.d.). ResearchGate. [Link]

  • Application of the Solid-Phase Julia–Lythgoe Olefination in Vitamin D Side-Chain Construction. (n.d.). National Institutes of Health. [Link]

  • Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. (2022). MDPI. [Link]

  • Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Cost-informed Bayesian reaction optimization. (2024). Infoscience. [Link]

  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. (2024). National Institutes of Health. [Link]

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. (2025). Beilstein Journals. [Link]

  • Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Diastereoselection in an aqueous Diels–Alder reaction: a formal total synthesis of the Inhoffen–Lythgoe diol. (n.d.). RSC Publishing. [Link]

Sources

Reference Data & Comparative Studies

Validation

validating stereochemical retention in inhoffen lythgoe diol monotosylate reactions

Validating Stereochemical Retention in Inhoffen-Lythgoe Diol Monotosylate Reactions: A Comparative Guide to Analytical Workflows As a Senior Application Scientist specializing in secosteroid synthesis and chiral analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating Stereochemical Retention in Inhoffen-Lythgoe Diol Monotosylate Reactions: A Comparative Guide to Analytical Workflows

As a Senior Application Scientist specializing in secosteroid synthesis and chiral analysis, I frequently encounter a critical bottleneck in Vitamin D drug development: the structural validation of the CD-ring intermediates. The Inhoffen-Lythgoe diol is a ubiquitous building block used to construct the CD-ring system of biologically active Vitamin D3 analogs[1]. To attach diverse side chains—whether through Julia-Lythgoe olefination or nucleophilic displacement—the primary C22 alcohol must first be activated, most commonly via monotosylation[2].

While the tosylation itself occurs at the primary oxygen and does not directly participate in bond-breaking at the chiral center, the adjacent C20 stereocenter is notoriously susceptible to epimerization under basic activation conditions or during subsequent downstream coupling[3]. Validating that the natural C20 (R) configuration is retained (avoiding the biologically inactive 20-epi isomer) is a strict quality control requirement.

This guide objectively compares the three leading analytical workflows for validating C20 stereochemical retention, providing the mechanistic causality behind each method and self-validating experimental protocols.

Comparative Analysis of Validation Workflows

To prove stereochemical retention, laboratories typically choose between three analytical alternatives. Each offers distinct advantages depending on whether the goal is structural elucidation or high-throughput quantitation.

Chiral Supercritical Fluid Chromatography (SFC)
  • Mechanism: SFC utilizes a chiral stationary phase (e.g., Amylose-based columns) coupled with a supercritical CO₂ and methanol mobile phase to separate the 20-normal and 20-epi diastereomers.

  • The Causality of Choice: Why SFC over traditional normal-phase HPLC? Supercritical CO₂ possesses a significantly lower viscosity than hexane/isopropanol mixtures. This allows for higher flow rates and sharper peak resolution, which is critical when attempting to separate closely eluting monotosylate diastereomers that differ only by the spatial orientation of a single methyl group.

  • Performance: Exceptional. SFC can detect trace epimerization down to <0.1% diastereomeric excess (%de).

2D-NMR (NOESY/ROESY)
  • Mechanism: Relies on the Nuclear Overhauser Effect (NOE) to establish through-space proton-proton correlations. For the Inhoffen-Lythgoe monotosylate, retention is confirmed by observing the spatial relationship between the C18 angular methyl protons and the C21 methyl protons.

  • The Causality of Choice: NOESY provides direct, absolute structural proof without requiring a reference standard of the 20-epi isomer. However, because NOE signals are distance-dependent ( 1/r6 ) and relatively weak, the signal-to-noise ratio for a <5% epimer impurity is often lost in the baseline. It is excellent for identifying the major product but insufficient for trace QC validation.

Vibrational Circular Dichroism (VCD)
  • Mechanism: Measures the differential absorption of left and right circularly polarized infrared light. The experimental spectrum is compared against a Density Functional Theory (DFT) calculated spectrum.

  • The Causality of Choice: VCD is the premier choice when a 20-epi reference standard is unavailable and the sample cannot be crystallized for X-ray diffraction. It provides absolute configuration data, though it requires complex computational analysis and longer turnaround times.

Quantitative Method Comparison

Analytical WorkflowLimit of Detection (LOD)Turnaround TimeRequires 20-epi Standard?Primary OutputBest Use Case
Chiral SFC < 0.1%15–20 minsYesDiastereomeric excess (%de)High-throughput QC & process validation
2D-NMR (NOESY) ~ 3–5%2–4 hoursNoSpatial proton correlationInitial structural elucidation
VCD Spectroscopy ~ 1–2%24+ hoursNoAbsolute configurationOrthogonal confirmation without standards

Workflow Visualization

G IL_Diol Inhoffen-Lythgoe Diol (C20 Natural Stereocenter) Tosylation C22 Monotosylation (TsCl, Pyridine/DMAP) IL_Diol->Tosylation Reagents Product C22-Monotosylate (Potential C20 Epimerization) Tosylation->Product Yield & Isomers Val_NMR 2D-NMR (NOESY) Spatial Correlation Product->Val_NMR Structural ID Val_SFC Chiral SFC Diastereomeric Excess Product->Val_SFC Quantitation Val_VCD VCD Spectroscopy Absolute Configuration Product->Val_VCD Absolute Config

Workflow for C22-monotosylation and comparative analytical validation of C20 stereoretention.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must inherently prove its own success or failure. The following methodologies incorporate strict internal controls.

Protocol 1: Controlled Synthesis of C22-Monotosylate

The causality behind this specific protocol is temperature and stoichiometric control. Using exactly 1.1 equivalents of TsCl at 0 °C prevents the non-selective tosylation of the sterically hindered C8 secondary alcohol and minimizes base-catalyzed C20 epimerization.

  • Preparation: Dissolve 1.0 eq of Inhoffen-Lythgoe diol in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Base Addition: Add 2.0 eq of anhydrous Pyridine and a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP). Cool the reaction vessel strictly to 0 °C.

  • Activation: Add 1.1 eq of p-Toluenesulfonyl chloride (TsCl) portion-wise over 15 minutes.

  • Self-Validating Checkpoint (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The reaction must be quenched the moment the starting material is consumed to prevent over-tosylation. If a higher Rf spot (ditosylate) appears, the temperature control has failed.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with 1M HCl (to remove pyridine), and dry over MgSO₄. Concentrate under reduced pressure.

Protocol 2: Chiral SFC Validation Workflow

This protocol is designed as a self-validating system by utilizing a "spiked" control sample. Without the spiked control, a single peak could falsely indicate 100% stereoretention when, in reality, the column simply failed to resolve the diastereomers.

  • Sample Preparation: Dissolve the purified C22-monotosylate in HPLC-grade Methanol to a concentration of 1 mg/mL.

  • Instrument Setup: Equip the SFC with a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Set the mobile phase to 85% CO₂ / 15% Methanol at a flow rate of 3.0 mL/min. Maintain the backpressure at 120 bar and column temperature at 35 °C.

  • Run 1 (System Suitability): Inject a blank (Methanol) to establish the baseline and confirm no carryover.

  • Run 2 (Spiked Control - The Validation Step): Inject a sample spiked with 5% of a known 20-epi-monotosylate standard. Causality: You must observe two distinct, baseline-resolved peaks. If resolution (Rs) is < 1.5, the method has failed and cannot be trusted for quantitation.

  • Run 3 (Sample Analysis): Inject the experimental C22-monotosylate. Integrate the peak areas to calculate the diastereomeric excess (%de). A successful reaction should yield >99% de for the natural C20 configuration.

References

  • Title: Application of the Solid-Phase Julia–Lythgoe Olefination in Vitamin D Side-Chain Construction Source: Molecules URL: [Link]

  • Title: Synthesis and Biological Evaluation of 1α,25-Dihydroxyvitamin D3 Analogues with a Long Side Chain at C12 and Short C17 Side Chains Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Strategies for the Synthesis of 19-nor-Vitamin D Analogs Source: PMC (National Institutes of Health) URL: [Link]

Sources

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